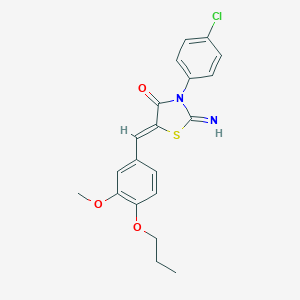![molecular formula C21H22N2O3 B302856 N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide](/img/structure/B302856.png)
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide, also known as BMCC, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BMCC is a benzoxazole derivative that has shown promising results in various scientific research applications.
Wirkmechanismus
The mechanism of action of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide has been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory response. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide has also been shown to inhibit the migration and invasion of cancer cells, as well as induce cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide is its versatility in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs. However, one of the limitations of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many future directions for the study of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide. One potential direction is the development of new drugs based on the structure of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide. Another potential direction is the study of the mechanism of action of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide, in order to better understand its effects on the body. Additionally, further studies are needed to determine the safety and efficacy of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide in humans.
Synthesemethoden
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide can be synthesized by the reaction of 4-methoxyaniline with 2-aminobenzoic acid, followed by cyclization with cyclohexanecarboxylic acid in the presence of a dehydrating agent. The resulting product is then subjected to further purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-β peptides.
Eigenschaften
Produktname |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide |
|---|---|
Molekularformel |
C21H22N2O3 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H22N2O3/c1-25-17-10-7-15(8-11-17)21-23-18-12-9-16(13-19(18)26-21)22-20(24)14-5-3-2-4-6-14/h7-14H,2-6H2,1H3,(H,22,24) |
InChI-Schlüssel |
FQEUIFIKAIPYCG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)NC(=O)C4CCCCC4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)NC(=O)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-Chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302774.png)
![(2Z)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302775.png)
![5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302776.png)

![3-Cyclohexyl-5-[(2-isopropoxy-1-naphthyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302779.png)
![7-(4-fluorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302780.png)
![4-[4-(benzyloxy)benzylidene]-2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B302782.png)
![10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302783.png)

![5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B302790.png)
![3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B302793.png)
![5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B302794.png)
![7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302796.png)
![7-(2-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302797.png)